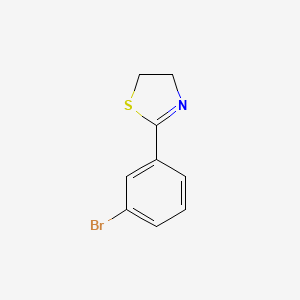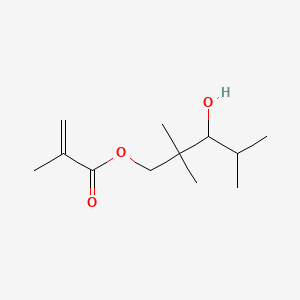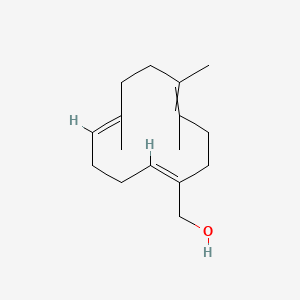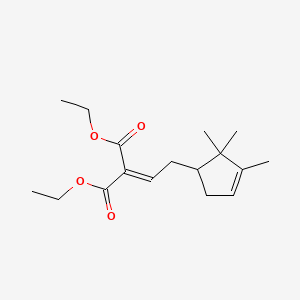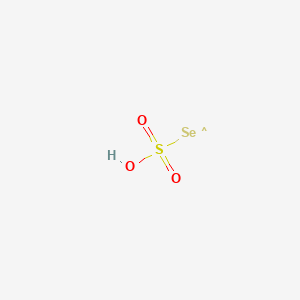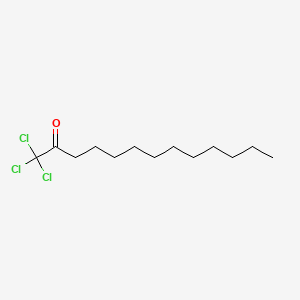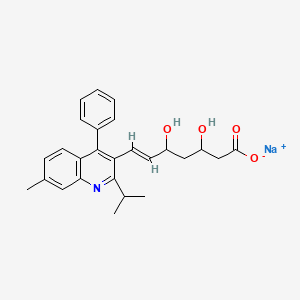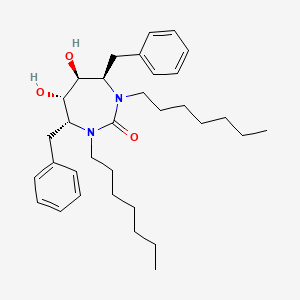
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a morpholine ring attached to the quinazoline core, which is further modified by a methyl group and an oxide functionality. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the quinazoline core reacts with morpholine in the presence of a suitable base such as sodium hydride.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Oxidation: The final step involves the oxidation of the quinazoline core to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline compound.
Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Higher oxides or quinazoline N-oxides.
Reduction: Parent quinazoline compound.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide can be compared with other similar compounds, such as:
Quinazoline N-oxides: These compounds share the quinazoline core but differ in the substituents and oxidation state.
Morpholine-substituted Quinazolines: These compounds have a morpholine group attached to the quinazoline core but may lack the methyl group or oxide functionality.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
6965-80-6 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC名 |
4-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methyl]morpholine |
InChI |
InChI=1S/C14H17N3O2/c1-11-12-4-2-3-5-13(12)15-14(17(11)18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3 |
InChIキー |
AZFFLRNZLXOHRI-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CN3CCOCC3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

